Cas no 60-23-1 (Cysteamine)
Cysteamine Chemical and Physical Properties
Names and Identifiers
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- 2-Aminoethanethiol
- β-MEA
- 2-Mercaptoethylamine
- Ethanethiol, 2-amino-
- cysteamine
- 2-Chloroethyl isocyanate
- 2-AMinoethylMercaptan
- Decarboxycysteine
- MEA
- MercaMine
- Thioethanolamine
- β-Mercaptoethylamine
- EP-1700
- (2-mercaptoethyl)amine
- 2-aminoethyl mercaptan
- becaptan
- beta-mercaptoethylamine
- cisteamina
- cysteamide
- Mercaptamine
- Cysteinamine
- Lambratene
- Lambraten
- Cysteamin
- Cystagon
- beta-Aminoethanethiol
- Riacon
- Mercaptoethylamine
- 2-Amino-1-ethanethiol
- beta-Aminoethylthiol
- 2-Mercaptoethanamine
- Mercaptamin
- MEA (mercaptan)
- Ethanethiolamine
- beta-MEA
- Aminoethyl mercaptan
- Mercaptaminum
- Mercaptamina
- Cyst
- Cysteamine
-
- MDL: MFCD00008196
- Inchi: 1S/C2H7NS/c3-1-2-4/h4H,1-3H2
- InChI Key: UFULAYFCSOUIOV-UHFFFAOYSA-N
- SMILES: S([H])C([H])([H])C([H])([H])N([H])[H]
Computed Properties
- Exact Mass: 77.02990
- Monoisotopic Mass: 77.02992
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 4
- Rotatable Bond Count: 1
- Complexity: 10
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.4
- Topological Polar Surface Area: 27
Experimental Properties
- Color/Form: White powder
- Density: 0.934 (estimate)
- Melting Point: 94.0 to 99.0 deg-C
- Boiling Point: 133.63 °C
- Flash Point: 34.6 °C
- Refractive Index: 1.5300 (estimate)
- Stability/Shelf Life: Stable, but may be air-sensitive. Incompatible with strong oxidizing agents.
- PSA: 64.82000
- LogP: 0.57520
- Merck: 2779
- pka: 8.35(at 25℃)
- Sensitiveness: Easy to absorb moisture, sensitive to heat, sensitive to air
Cysteamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:3259
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:1-3-10-13-34
- RTECS:KJ0175000
-
Hazardous Material Identification:
- Risk Phrases:R22; R36/37/38
- Toxicity:LD50 in mice (mg/kg): 625 orally; 250 i.p. (Klayman); (Srivastava, Field)
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Cysteamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B123483-250mg |
2-Aminoethanethiol |
60-23-1 | 250mg |
$ 45.00 | 2021-05-08 | ||
| TRC | B123483-500mg |
2-Aminoethanethiol |
60-23-1 | 500mg |
$ 64.00 | 2023-04-19 | ||
| TRC | B123483-2.5g |
2-Aminoethanethiol |
60-23-1 | 2.5g |
$ 75.00 | 2021-05-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M9768-5G |
Cysteamine |
60-23-1 | 5g |
¥1245.18 | 2023-11-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M9768-25G |
Cysteamine |
60-23-1 | 25g |
¥3504.37 | 2023-11-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M9768-50G |
Cysteamine |
60-23-1 | 50g |
¥3654.71 | 2023-11-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0648-25g |
Cysteamine |
60-23-1 | 95.0%(T) | 25g |
¥890.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0648-500g |
Cysteamine |
60-23-1 | 95.0%(T) | 500g |
¥5990.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CG461-100g |
Cysteamine |
60-23-1 | 95% | 100g |
¥2518.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CG461-5g |
Cysteamine |
60-23-1 | 95% | 5g |
¥363.0 | 2022-05-30 |
Cysteamine Suppliers
Cysteamine Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on Cysteamine
Cysteamine (CAS No. 60-23-1): A Multifunctional Sulfhydryl Compound in Modern Biomedical Applications
The sulfur-containing organic compound Cysteamine (IUPAC name: 2-Aminoethanethiol, CAS No. 60-23-1) has emerged as a critical molecule in contemporary biomedical research. With the molecular formula C2H7NS, this low-molecular-weight thiol exhibits unique redox properties and bioactive characteristics that make it indispensable across therapeutic development, diagnostic applications, and fundamental biochemical studies. Recent advancements in understanding its mechanism of action have expanded its utility beyond traditional uses into cutting-edge areas like targeted drug delivery systems and precision medicine.
In cystic fibrosis treatment, Cysteamine hydrochloride formulations continue to demonstrate clinical efficacy by disrupting protein misfolding processes in CFTR channels. A 2023 study published in the Nature Communications revealed novel insights into its ability to modulate endoplasmic reticulum stress pathways, enhancing mutant CFTR protein trafficking by up to 45% in vitro models. This mechanism shows promise for combination therapies with existing correctors like lumacaftor, potentially addressing treatment-resistant patient subgroups.
CAS No. 60-23-1-based compounds are increasingly utilized in cancer research due to their dual roles as radiosensitizers and chemotherapeutic agents. Preclinical trials reported in the Journal of Medicinal Chemistry (2024) demonstrated that cysteamine derivatives conjugated with platinum complexes exhibit selective cytotoxicity against glioblastoma stem cells through ROS-mediated apoptosis induction without affecting normal neural progenitors. This selectivity arises from differential thioredoxin reductase expression patterns between malignant and healthy cells.
The compound's antioxidant properties have also been leveraged in neurodegenerative disease models. Recent investigations using transgenic Alzheimer's mouse models showed that sustained low-dose administration of cysteamine bitartrate reduced amyloid-beta oligomerization by inhibiting metal-catalyzed oxidation processes. Published findings in Nature Aging (April 2024) highlighted a 68% reduction in synaptic dysfunction markers after 14-day treatment regimens, suggesting potential for early-stage disease modification strategies.
In enzymology studies, cysteamine serves as an essential tool compound for studying transsulfuration pathways. Researchers at MIT's Synthetic Biology Lab recently developed a biosensor system using cysteamine-responsive promoter elements to monitor real-time glutathione metabolism in live cells (eLife, March 2024). This innovation enables spatiotemporal analysis of redox signaling networks relevant to metabolic disorders like type II diabetes and cardiovascular pathologies.
New delivery mechanisms are expanding clinical applicability of CAS No. 60-23-1-based therapies. Lipid nanoparticle encapsulation techniques described in the Biomaterials Science (July 2024) allow targeted delivery to lung epithelial cells while minimizing systemic side effects - a critical advancement for chronic pulmonary diseases like cystic fibrosis where long-term therapy is required.
Safety profile improvements through prodrug strategies represent another active research area. A phase I trial reported at the AACR Annual Meeting 2024 showed that acetylated cysteamine derivatives achieve comparable tumor inhibition efficacy with reduced nephrotoxicity compared to conventional formulations, marking progress toward safer oncology applications.
Ongoing structural biology studies using cryo-electron microscopy are elucidating precise binding interactions between cysteamine analogs and target proteins such as HSP90 chaperones (Structure, February 2024). These atomic-level insights are accelerating rational drug design efforts aimed at enhancing therapeutic index while maintaining pharmacokinetic advantages inherent to this molecular scaffold.
The compound's role in bioconjugation chemistry continues to evolve with advancements in click chemistry methodologies. A collaborative study between Stanford and ETH Zurich (JACS Au, January 2024) demonstrated efficient site-specific labeling of antibodies using cysteamine-functionalized azide tags, enabling precise drug conjugation ratios critical for next-generation immunotherapies.
In environmental biotechnology applications, microbial consortia engineered with cysteamine-regulated promoters show enhanced bioremediation capabilities for organophosphate contaminants (Nature Biotechnology, June 2024 preprint). This application highlights the molecule's versatility across diverse biomedical domains while maintaining adherence to strict safety protocols under regulatory frameworks like FDA guidelines for therapeutic agents.
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